4,4'-Bis{9-[(oxan-2-yl)oxy]nonyl}-2,2'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bis{9-[(oxan-2-yl)oxy]nonyl}-2,2’-bipyridine is a chemical compound known for its unique structure and properties It consists of a bipyridine core with two nonyl chains, each containing an oxan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis{9-[(oxan-2-yl)oxy]nonyl}-2,2’-bipyridine typically involves the reaction of 4,4’-dinonyl-2,2’-bipyridine with oxan-2-yl groups under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring that the compound is produced in sufficient quantities to meet industrial demands. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Bis{9-[(oxan-2-yl)oxy]nonyl}-2,2’-bipyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the bipyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized bipyridine derivatives, while substitution reactions can introduce new functional groups into the nonyl chains or oxan-2-yl groups .
Wissenschaftliche Forschungsanwendungen
4,4’-Bis{9-[(oxan-2-yl)oxy]nonyl}-2,2’-bipyridine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4,4’-Bis{9-[(oxan-2-yl)oxy]nonyl}-2,2’-bipyridine involves its interaction with specific molecular targets and pathways. The bipyridine core can coordinate with metal ions, forming stable complexes that exhibit unique chemical and physical properties. These complexes can act as catalysts in various chemical reactions, enhancing reaction rates and selectivity . Additionally, the compound’s ability to interact with biological molecules allows it to modulate biological pathways, making it a potential candidate for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Dinonyl-2,2’-bipyridine: Similar in structure but lacks the oxan-2-yl groups, making it less versatile in terms of chemical reactivity and applications.
4,4’-Dimethoxy-2,2’-bipyridine: Contains methoxy groups instead of nonyl chains, resulting in different chemical properties and applications.
2,6-Bis(4S)-(-)-isopropyl-2-oxazolin-2-yl pyridine: A related compound with oxazoline groups, used in different catalytic and coordination chemistry applications.
Uniqueness
4,4’-Bis{9-[(oxan-2-yl)oxy]nonyl}-2,2’-bipyridine stands out due to its unique combination of nonyl chains and oxan-2-yl groups, which enhance its chemical reactivity and versatility. This makes it a valuable compound for a wide range of scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
827605-88-9 |
---|---|
Molekularformel |
C38H60N2O4 |
Molekulargewicht |
608.9 g/mol |
IUPAC-Name |
4-[9-(oxan-2-yloxy)nonyl]-2-[4-[9-(oxan-2-yloxy)nonyl]pyridin-2-yl]pyridine |
InChI |
InChI=1S/C38H60N2O4/c1(5-9-15-27-41-37-21-13-17-29-43-37)3-7-11-19-33-23-25-39-35(31-33)36-32-34(24-26-40-36)20-12-8-4-2-6-10-16-28-42-38-22-14-18-30-44-38/h23-26,31-32,37-38H,1-22,27-30H2 |
InChI-Schlüssel |
ZAOJWFPEADDKEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OCCCCCCCCCC2=CC(=NC=C2)C3=NC=CC(=C3)CCCCCCCCCOC4CCCCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.